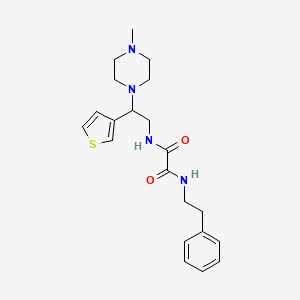

![molecular formula C12H9N3O3 B2407314 (Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid CAS No. 326009-17-0](/img/structure/B2407314.png)

(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

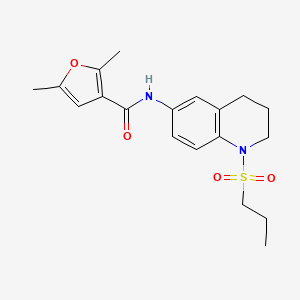

“(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid” is a compound used in proteomics research applications . It has been used in the synthesis of an electron-transport-type host for blue phosphorescent organic light-emitting diodes . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .

Synthesis Analysis

The compound was synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core to develop a high triplet energy host . The host was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group .Molecular Structure Analysis

The molecular formula of the compound is C12H9N3O3, and it has a molecular weight of 243.22 .Chemical Reactions Analysis

The compound was used as an electron-transport-type host mixed with a hole-transport-type 3,3’-di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP) host in the blue phosphorescent organic light-emitting diodes .Physical and Chemical Properties Analysis

The compound has a molecular formula of C12H9N3O3 and a molecular weight of 243.22 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Microwave-Assisted Synthesis: A study demonstrated the microwave-assisted synthesis of benzo[4,5]furo[3,2-d]pyrimidin derivatives, highlighting an efficient approach to creating these compounds (Ustalar & Yılmaz, 2017).

- Novel Synthesis Techniques: Innovative synthesis methods for N-arylbenzo[b]furo[3,2-d]pyrimidin-4-amines were explored, providing new avenues for the production of these chemicals (Loidreau et al., 2013).

Biological and Pharmacological Activity

- Enzyme Inhibition: A derivative of benzo[4,5]furo[3,2-d]pyrimidin showed significant inhibitory potential against acetylcholine esterase, comparable to standard drugs, suggesting potential pharmaceutical applications (Ustalar & Yılmaz, 2017).

- Antiproliferative Effects: Some benzo[4,5]furo[3,2-d]pyrimidin derivatives displayed interesting in vitro antiproliferative effects, indicating their potential use in cancer research or treatment (Loidreau et al., 2013).

- Antitumor Activities: Certain benzo[4,5]furo[3,2-d]pyrimidine derivatives exhibited antitumor activity against PC3 cells in vitro, suggesting their potential as anticancer agents (Kai, 2011).

Structural Analysis

- Crystal Structure Analysis: The crystal structure of a related compound, 1-(4-fluorophenyl)-2-hexylthiobenzo[4,5]-furo[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-one, was determined, providing insights into the structural properties of these compounds (Hu et al., 2011).

Fluorescence Properties

- Solid-State Fluorescence: Novel compounds including benzo[4,5]furo[3,2-d]pyrimidine derivatives showed solid-state fluorescence, indicating potential applications in material science or bioimaging (Yokota et al., 2012).

Wirkmechanismus

Target of Action

It has been synthesized as an electron-transport-type host in the field of organic light-emitting diodes .

Mode of Action

The compound interacts with its targets by serving as an electron-transport-type host. It was designed to have both the tetraphenylsilyl blocking group and the hole-transport-type carbazole group . This design allows it to facilitate the transport of electrons, contributing to the overall efficiency of the light-emitting diodes .

Biochemical Pathways

Its role as an electron-transport-type host suggests it may influence electron transport pathways within the context of organic light-emitting diodes .

Result of Action

The compound’s action as an electron-transport-type host contributes to the high external quantum efficiency of the blue phosphorescent organic light-emitting diodes . It helps to achieve over 20% efficiency at 1000 cd m−2 and low efficiency roll-off in the blue PhOLEDs .

Eigenschaften

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-9(17)5-13-12-11-10(14-6-15-12)7-3-1-2-4-8(7)18-11/h1-4,6H,5H2,(H,16,17)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLTURSFHDSGSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)

![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2407243.png)

![ethyl (4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2407248.png)

![7-(4-(3-(4-methoxyphenyl)propanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407250.png)

![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)